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Compound of Interest

Compound Name:

N-(2-

Chlorobenzyl)cyclopropanamine

hydrochloride

CAS No.: 1184999-03-8

Cat. No.: B1371721

Get Quote

Introduction & Mechanism of Action
N-(2-Chlorobenzyl)cyclopropanamine (CAS: 16357-33-8) functions as a mechanism-based

inhibitor. Its biological activity is driven by the oxidative ring-opening of the cyclopropylamine

"warhead."

Primary Targets: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases

(MAO-A/B).

Mechanism: The enzyme (e.g., LSD1) attempts to oxidize the amine. The FAD cofactor

accepts an electron, generating a cyclopropylaminyl radical. This radical rapidly undergoes

ring expansion or opening to form a carbon-centered radical, which covalently attacks the

FAD cofactor (forming an N5-adduct), permanently inactivating the enzyme.

Significance: Derivatives of this scaffold are critical in oncology (AML, small cell lung cancer)

for reactivating silenced tumor suppressor genes via H3K4 methylation maintenance.
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Safety & Handling
Solubility: Soluble in DMSO (>20 mg/mL) and water (as HCl salt, ~10 mg/mL).

Stability: Hygroscopic. Store at -20°C under desiccant. Solutions in DMSO are stable for 1

month at -20°C.

Precautions: The compound is a potent enzyme inhibitor; avoid skin contact. Treat as a

potential genotoxin due to the alkylating nature of the metabolic intermediate.

Experimental Protocols
Protocol A: LSD1 (KDM1A) Irreversible Inhibition Assay
Objective: Determine the

values to characterize the potency of the compound as a suicide inhibitor of LSD1.

Principle: LSD1 demethylates a histone H3 peptide substrate, producing H₂O₂ as a byproduct.

H₂O₂ is detected via a horseradish peroxidase (HRP)-coupled reaction using Amplex Red

(resorufin fluorescence).

Materials:

Enzyme: Recombinant Human LSD1 (KDM1A).

Substrate: H3K4me1 peptide (ARTK(Me1)QTARKSTGGKAPRKQLA).

Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM TCEP (crucial for enzyme stability

but must be balanced to avoid HRP interference).

Workflow:

Pre-Incubation (Time-Dependent Inhibition):

Prepare a 2x serial dilution of N-(2-Chlorobenzyl)cyclopropanamine in Assay Buffer

(Range: 1 nM to 10 µM).
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Add 20 µL of 2x LSD1 enzyme (final conc. 20 nM) to 20 µL of inhibitor.

Incubate at room temperature for varying times (

= 0, 15, 30, 60 min) to allow covalent adduct formation.

Substrate Addition:

Add 40 µL of Substrate Mix (20 µM H3K4me1 peptide + 50 µM Amplex Red + 0.1 U/mL

HRP).

Kinetic Measurement:

Immediately read fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes.

Data Analysis:

Calculate the rate of product formation (slope) for the linear portion.

Plot % Remaining Activity vs. Pre-incubation Time to determine

.

Plot

vs. [Inhibitor] to derive

(affinity) and

(max inactivation rate).

Validation Criteria:

Z-Factor: > 0.5.

Reference Control: Tranylcypromine (

) or GSK-LSD1 (

).
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Protocol B: Monoamine Oxidase B (MAO-B) Selectivity Assay
Objective: Assess selectivity, as simple N-benzylcyclopropylamines often inhibit MAO-B more

potently than LSD1.

Materials:

Enzyme: Recombinant Human MAO-B.

Substrate: Benzylamine (fluorometric) or Luciferin-derivative (MAO-Glo).

Control: Pargyline or Deprenyl.

Step-by-Step:

Preparation: Dilute compound in reaction buffer (100 mM HEPES pH 7.4, 5% Glycerol).

Reaction: Mix 10 µL inhibitor + 10 µL MAO-B enzyme. Incubate 15 min at 37°C.

Initiation: Add 20 µL Luciferin-derivative substrate. Incubate 60 min.

Detection: Add 40 µL Luciferin Detection Reagent. Read Luminescence.

Interpretation: High potency (

) against MAO-B indicates potential off-target effects if the goal is LSD1 inhibition.

Protocol C: Cellular Target Engagement (H3K4 Methylation)
Objective: Confirm the compound penetrates cells and inhibits LSD1 in a relevant biological

context (e.g., AML cells).

Cell Line: MV4-11 (Acute Myeloid Leukemia) or THP-1.

Workflow:

Treatment: Seed MV4-11 cells (5 x 10⁵ cells/mL). Treat with compound (0.1, 1, 10 µM) for 24

hours.
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Histone Extraction: Harvest cells, wash with PBS. Lyse in Triton Extraction Buffer (TEB) to

isolate nuclei. Acid-extract histones using 0.2 N HCl overnight.

Western Blot:

Load 5 µg histones on 15% SDS-PAGE.

Transfer to PVDF membrane.

Primary Antibodies: Anti-H3K4me2 (Target), Anti-H3K4me1, Anti-Total H3 (Loading

Control).

Secondary: HRP-conjugated anti-rabbit.

Quantification:

LSD1 inhibition leads to an increase in H3K4me2/me1 levels (accumulation of the

substrate).

Normalize H3K4me2 signal to Total H3.

Visualization of Mechanism & Workflow
Figure 1: Mechanism of Action & Assay Logic
This diagram illustrates the covalent inactivation of the FAD cofactor by the cyclopropylamine

radical and the downstream assay detection method.
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Caption: Mechanism-based inactivation of LSD1 by N-(2-Chlorobenzyl)cyclopropanamine and

coupled detection.

Data Analysis & Expected Results
Parameter Definition

Expected Outcome
(LSD1)

Expected Outcome
(MAO-B)

IC₅₀
Concentration for 50%

inhibition

1 - 50 µM (Moderate

potency as a

fragment)

0.1 - 10 µM (Likely

higher potency)

k_inact
Max rate of

inactivation
0.05 - 0.5 min⁻¹

Time-dependent

increase in inhibition

Mode Reversibility check

Irreversible (Activity

does not recover after

dialysis)

Irreversible

Cellular
H3K4me2 Western

Blot

Dose-dependent

Increase in band

intensity

N/A

Troubleshooting:

High Background Fluorescence: Ensure TCEP concentration is < 1 mM and Amplex Red is

protected from light.

No Inhibition: Pre-incubation is mandatory. Without pre-incubation (t=0),

values will be significantly underestimated (shifted to the right) because the covalent bond
takes time to form.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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